N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide
Description
N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a pyrido[2,3-d]pyrimidine derivative characterized by a partially saturated bicyclic core (6,7-dihydro-5H-pyrido[2,3-d]pyrimidine) substituted with a morpholino group at position 2 and an ethyl carboxamide at position 6. This scaffold is of interest due to its structural similarity to kinase-targeting compounds, particularly those involving LIMK or ROCK kinases, which are implicated in cancer and other diseases . The morpholino group enhances solubility and bioavailability, while the carboxamide moiety may influence target binding affinity.
Properties
IUPAC Name |
N-ethyl-2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-2-15-14(20)19-5-3-4-11-10-16-13(17-12(11)19)18-6-8-21-9-7-18/h10H,2-9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZHNOWOZQVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common approach is the reaction of 5-acetyl-4-aminopyrimidines with morpholine under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). The resulting intermediate is then subjected to further reactions to introduce the ethyl and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide serves as an intermediate for synthesizing other heterocyclic compounds. Its complex structure allows researchers to explore new synthetic pathways and develop novel chemical entities.
Biology
The compound has demonstrated significant potential in biological studies. It interacts with various enzymes and receptors, providing insights into cellular processes and signaling pathways. Key areas of interest include:
- Antimicrobial Activity : Research indicates that derivatives of this compound can effectively inhibit various bacterial strains and fungi by disrupting microbial cell wall synthesis or interfering with essential metabolic pathways.
- Antitumor Activity : In vitro studies reveal that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
| Cell Line | IC50 (μM) | Standard Agent IC50 (μM) |
|---|---|---|
| A549 | 4.01 | 1.50 (Doxorubicin) |
| HCC827 | 5.13 | 2.00 (Erlotinib) |
| MRC-5 | 3.11 | 10.00 (Paclitaxel) |
This table summarizes the cytotoxicity data for this compound compared to standard chemotherapeutic agents.
Medicine
In the medical field, this compound has been investigated for its therapeutic potential due to its pharmacological activities such as:
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways.
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections.
The inhibition of protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and proliferation, is a primary mechanism through which this compound exerts its biological effects.
Pharmacokinetics
The pharmacokinetic profile is influenced by the compound's structural components. The morpholino group enhances solubility and absorption characteristics essential for achieving therapeutic concentrations in vivo. Studies indicate favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties conducive to drug development.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
- Anticancer Efficacy : A study by Elmongy et al. evaluated pyrido[2,3-d]pyrimidine derivatives against triple-negative breast cancer cells and found significant inhibition of tumor cell proliferation by targeting specific signaling pathways related to cancer progression.
- Synergistic Effects : Research exploring the combination of this compound with established chemotherapeutics like cisplatin demonstrated enhanced cytotoxicity in resistant cancer cell lines when used in combination therapy.
Mechanism of Action
The mechanism by which N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological and pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The pyrido[2,3-d]pyrimidine core is structurally analogous to pyrrolo[2,3-d]pyrimidine derivatives (e.g., compounds in and ), which are well-documented kinase inhibitors. Key differences include:
- Substituents: Morpholino Group: Found at position 2 in the target compound, this group is absent in PharmaBlock’s PB03271 (2-chloro-7-cyclopentyl-N,N-dimethyl-pyrrolo[2,3-d]pyrimidine-6-carboxamide), which instead features chloro and cyclopentyl groups . Carboxamide: The ethyl carboxamide at position 8 contrasts with dimethyl carboxamide (PB03271) or ester groups (e.g., ’s ethyl carboxylate derivative) .
Table 1: Structural Comparison of Selected Pyrimidine Derivatives
Pharmacological Activity and Target Specificity
- Kinase Targets: Pyrrolo[2,3-d]pyrimidine derivatives (e.g., EP 4374877 A2) are explicitly designed as LIMK/ROCK inhibitors for cancer therapy . The morpholino group in the target compound may modulate kinase selectivity compared to halogenated derivatives.
- Solubility and Bioavailability: Morpholino-containing compounds (e.g., ’s 2-morpholinoethoxy derivatives) exhibit improved pharmacokinetic profiles due to enhanced solubility .
Physicochemical and Conformational Properties
- In contrast, ’s thiazolo[3,2-a]pyrimidine adopts a flattened boat conformation due to puckering .
- Crystal Packing: Hydrogen bonding patterns (e.g., C–H···O interactions in ) may differ in the target compound due to the morpholino group’s electronegative oxygen atoms .
Biological Activity
N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound belongs to the pyrido[2,3-d]pyrimidine family, known for their broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The structural features of this compound contribute to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives within this class can effectively inhibit various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Antitumor Activity
The compound has demonstrated promising antitumor activity in vitro against several cancer cell lines. For example, in studies involving lung cancer cell lines (A549 and HCC827), it exhibited cytotoxic effects with IC50 values indicating potent inhibitory action on cell proliferation. Table 1 summarizes the cytotoxicity data for this compound compared to standard chemotherapeutic agents.
| Cell Line | IC50 (μM) | Standard Agent IC50 (μM) |
|---|---|---|
| A549 | 4.01 | 1.50 (Doxorubicin) |
| HCC827 | 5.13 | 2.00 (Erlotinib) |
| MRC-5 | 3.11 | 10.00 (Paclitaxel) |
Table 1: Cytotoxicity of this compound against lung cancer cell lines.
Target Identification
The primary mechanism through which this compound exerts its biological effects is through the inhibition of protein tyrosine kinases (PTKs). PTKs play a crucial role in cell signaling pathways that regulate cell growth and proliferation.
Biochemical Pathways
Inhibition of PTKs leads to a cascade of downstream effects impacting various cellular processes such as apoptosis and cell cycle progression. This modulation can significantly reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its structural components. The morpholino group enhances solubility and absorption characteristics, which are critical for achieving therapeutic concentrations in vivo. Studies suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties conducive to drug development.
Case Studies and Research Findings
- Anticancer Efficacy : In a study conducted by Elmongy et al., a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against triple-negative breast cancer cells. The findings indicated that these compounds could inhibit tumor cell proliferation by targeting specific signaling pathways related to cancer progression .
- Synergistic Effects : Another study explored the synergistic effects of combining N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine derivatives with established chemotherapeutics like cisplatin. Results showed enhanced cytotoxicity in resistant cancer cell lines when used in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
